

Smarca2-IN-7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Smarca2-IN-7

Cat. No.: B15606149

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Introduction

Smarca2-IN-7 is a potent and dual inhibitor of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, BRM (Brahma-related gene 1, also known as SMARCA2) and BRG1 (Brahma-related gene 1, also known as SMARCA4)[1][2]. The SWI/SNF complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors[3][4]. Dysregulation of this complex is implicated in various cancers, making its components attractive therapeutic targets[5][6]. **Smarca2-IN-7** has demonstrated anti-tumor proliferation effects, particularly in cancer cell lines with specific genetic backgrounds[1][2]. This document provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental methodologies for **Smarca2-IN-7**.

Chemical Structure and Properties

Smarca2-IN-7 is a small molecule inhibitor with a molecular formula of C₁₁H₉ClF₂N₄O₂S[1]. Its chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C11H9ClF2N4O2S	[1]
Molecular Weight	350.73 g/mol	[1]
CAS Number	2270879-43-9	[1]
SMILES Notation	<chem>O=C(NC=1SN=C(C1)C(F)F)N</chem> <chem>C2=CC(Cl)=NC=C2CO</chem>	[1]
Storage Temperature	-20°C	[1]

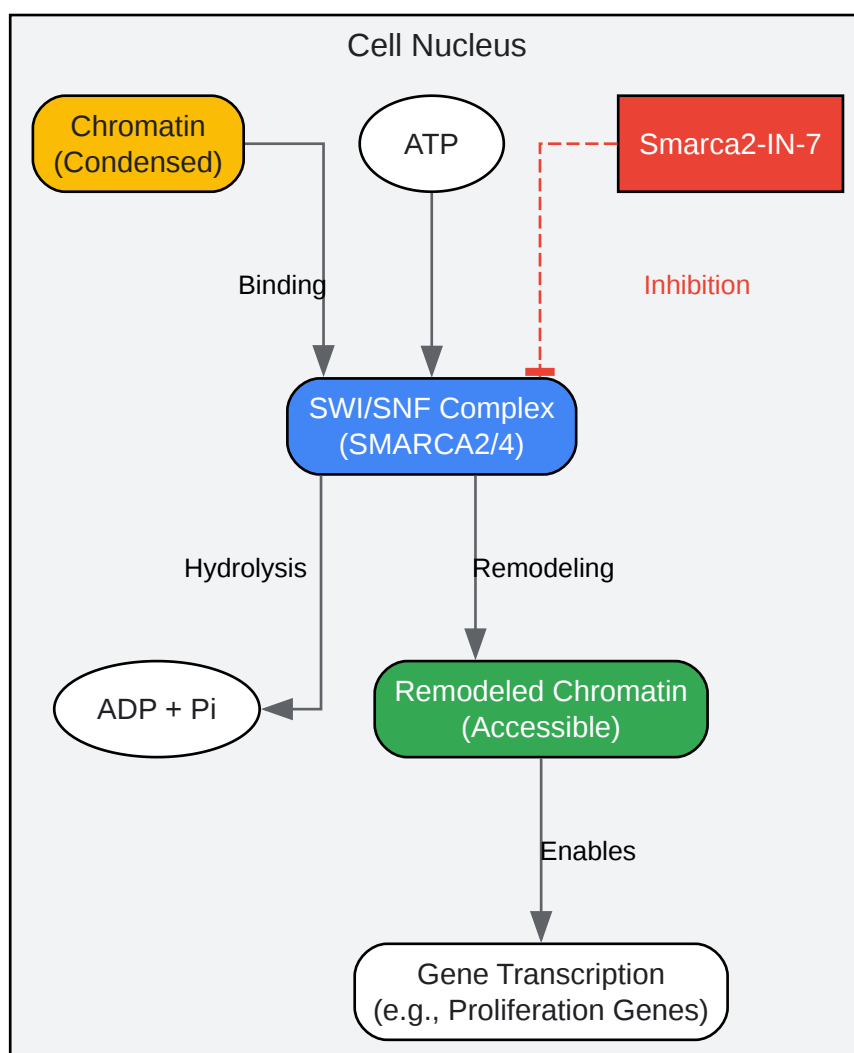
Mechanism of Action and Biological Activity

Smarca2-IN-7 functions by inhibiting the ATPase activity of both SMARCA2 and SMARCA4, which are the catalytic subunits of the SWI/SNF complex[2][5]. This inhibition prevents the remodeling of chromatin, thereby affecting the transcription of genes involved in cell proliferation and survival[4][5]. The compound has shown significant anti-proliferative activity in specific cancer cell lines.

Key Biological Activities:

- **Dual Inhibition:** **Smarca2-IN-7** is a dual inhibitor of both BRM (SMARCA2) and BRG1 (SMARCA4) with IC50 values of less than 0.005 µM for both[1][2].
- **Anti-proliferative Effects:** It inhibits tumor proliferation in SKMEL5 cells, which are deficient in BRG1, with an Anti-proliferative Activity Concentration 50 (AAC50) of 13 nM[1][2]. In H1299 cells, it suppresses the cell proliferation activity of KRT880 with an AAC50 of 42 nM[1][2].

The signaling pathway below illustrates the role of the SWI/SNF complex and the inhibitory action of **Smarca2-IN-7**.



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Mechanism of **Smarca2-IN-7** Inhibition

Experimental Protocols

The following are generalized experimental protocols relevant to the study of **Smarca2-IN-7**'s biological activity.

1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

- **Cell Seeding:** Plate cells (e.g., SKMEL5, H1299) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Smarca2-IN-7** (e.g., from 0.1 nM to 10 μ M) and a DMSO control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Lysis and Luminescence Reading:** Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
- **Data Analysis:** Normalize the data to the DMSO control and plot the dose-response curve to calculate the AAC50 or IC50 value.

2. Western Blot Analysis for Protein Expression

This technique is used to detect the levels of specific proteins (e.g., SMARCA2, SMARCA4) in cell lysates.

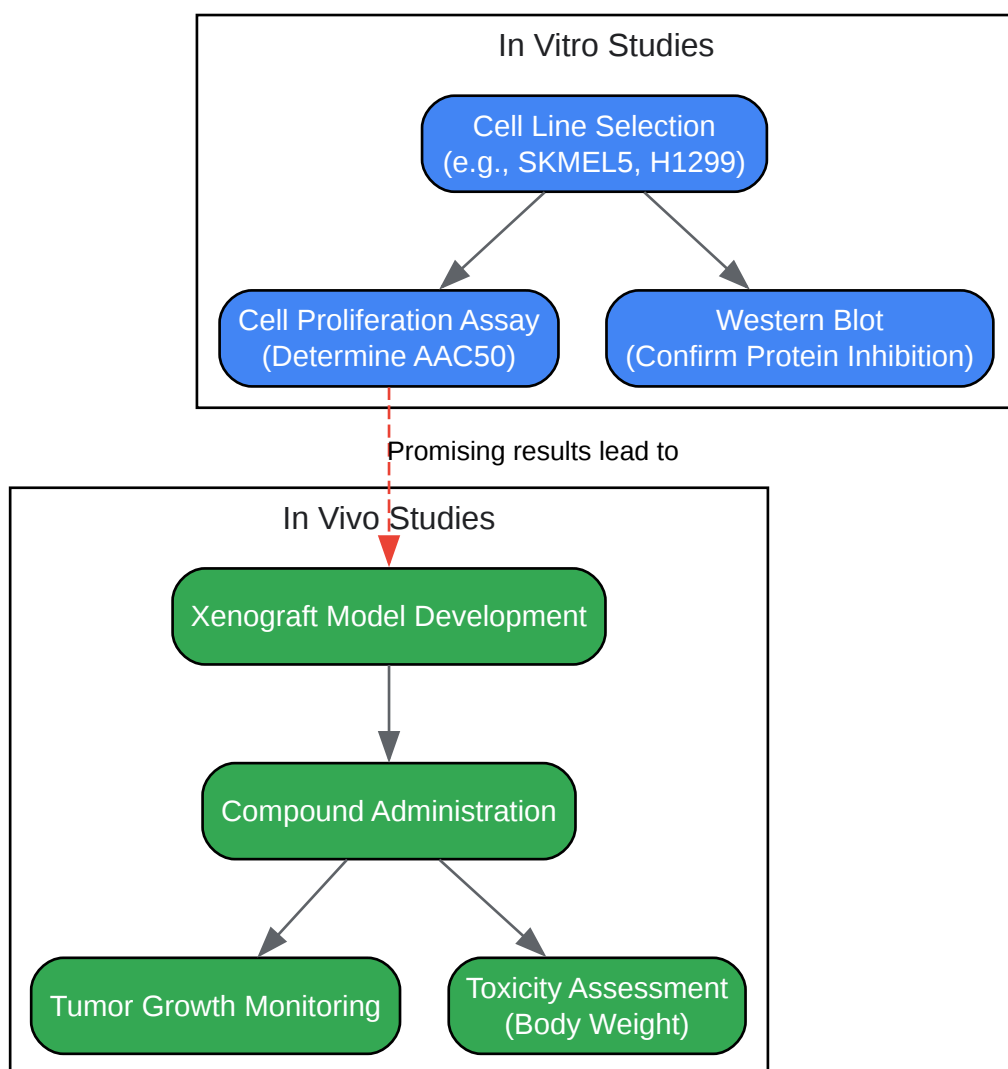
- **Cell Lysis:** Treat cells with **Smarca2-IN-7** for a specified time (e.g., 24, 48 hours). Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate 20-30 μ g of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of **Smarca2-IN-7** in an animal model.

- **Tumor Implantation:** Subcutaneously inject cancer cells (e.g., H1299) into the flank of immunodeficient mice (e.g., nude mice).
- **Tumor Growth and Randomization:** Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Compound Administration:** Administer **Smarca2-IN-7** (or a vehicle control) to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- **Monitoring:** Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
- **Endpoint and Analysis:** At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

The following diagram illustrates a general workflow for evaluating a small molecule inhibitor like **Smarca2-IN-7**.



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